FGFR1 Inhibitory Potency Comparison: 6-Carboxamide Scaffold vs. Weak-Active Lead Compound
In a structure-based drug discovery program targeting FGFR1, the 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide core was employed to optimize a weak-active hit compound. The optimized compound 13, which retains the 6-carboxamide scaffold, exhibited an IC50 of 2.1 nM against FGFR1, representing a substantial potency improvement over the initial weak-active lead (IC50 not explicitly stated, but described as 'weak-active') [1]. Co-crystal structures with FGFR1 confirmed that the 6-carboxamide moiety forms critical hydrogen bonds with the hinge region, validating the scaffold's utility for potent inhibition [1].
| Evidence Dimension | FGFR1 kinase inhibitory potency |
|---|---|
| Target Compound Data | Compound 13 (derivative of 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide) IC50 = 2.1 nM |
| Comparator Or Baseline | Initial weak-active hit compound (exact IC50 not reported) |
| Quantified Difference | Not directly quantifiable due to missing comparator IC50; however, compound 13 achieved low nanomolar potency, indicative of substantial optimization gain. |
| Conditions | In vitro kinase inhibition assay; FGFR1; co-crystal structure-guided optimization |
Why This Matters
The 6-carboxamide scaffold enables potent FGFR1 inhibition at low nanomolar concentrations, providing a validated starting point for further derivatization in targeted oncology research.
- [1] Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. https://doi.org/10.3390/molecules23030698 View Source
